

2-Butylboronic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Butylboronic acid**

Cat. No.: **B2932002**

[Get Quote](#)

An In-depth Technical Guide to **2-Butylboronic Acid**: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-butylboronic acid** (also known as sec-butylboronic acid), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, reactivity, and key applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Versatility of an Alkylboronic Acid

2-Butylboronic acid is an organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Unlike its more commonly used arylboronic acid counterparts, this $C(sp^3)$ -hybridized reagent is crucial for introducing alkyl fragments, a key step in increasing the three-dimensional character and "drug-likeness" of complex molecules.^[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, but its unique chemical nature also lends it to other applications in medicinal chemistry and materials science.^{[2][3]} This document serves as a technical primer on its structure, properties, and practical application.

Molecular Structure and Physicochemical Properties

The reactivity and utility of **2-butylboronic acid** are direct consequences of its molecular structure. The core of the molecule features a boron atom bonded to a sec-butyl group and two hydroxyl groups. This arrangement confers a unique set of properties that are essential to its function in chemical synthesis.

Structural Analysis

The IUPAC name for this compound is butan-2-ylboronic acid.^[4] The central boron atom is sp^2 hybridized, resulting in a trigonal planar geometry around the $C-B(O)_2$ unit.^{[5][6]} In the solid state, boronic acids commonly form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups.^{[5][6]} This dimerization is a key feature of their crystal lattice.^{[5][6]}

Caption: Hydrogen-bonded dimer of **2-butylboronic acid**.

Physical and Chemical Properties

A summary of key quantitative data for **2-butylboronic acid** is presented below. This data is critical for planning experiments, including determining appropriate solvents and reaction conditions.

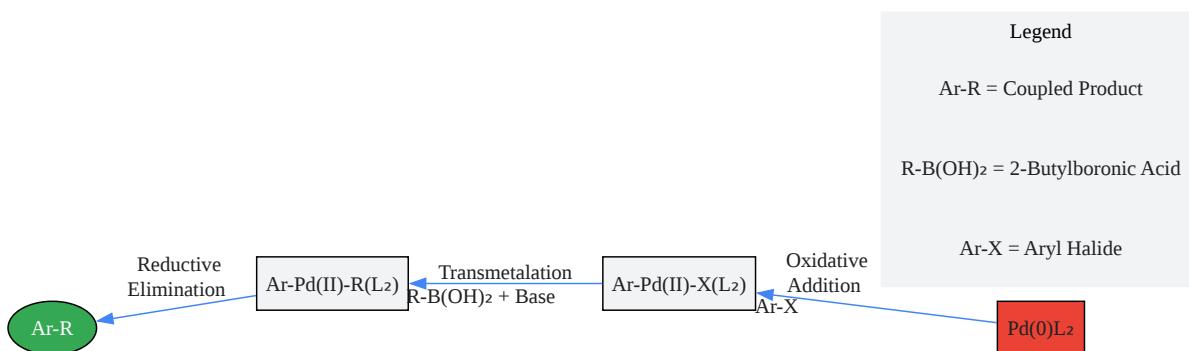
Property	Value	Source
Molecular Formula	$C_4H_{11}BO_2$	[4]
Molecular Weight	101.94 g/mol	[4]
CAS Number	88496-88-2	[4]
Appearance	White to off-white solid/platelets	[7] [8]
Melting Point	90-92 °C	[8] [9]
Boiling Point	189.2 °C at 760 mmHg (n-isomer)	[10]
SMILES	<chem>B(C(C)CC)(O)O</chem>	[4]
InChIKey	MACOIFNUPFKZEI-UHFFFAOYSA-N	[4]

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the structure and purity of **2-butylboronic acid**.

Spectroscopy	Key Features and Observed Values	Rationale and Interpretation
¹¹ B NMR	$\delta \approx +32.7$ ppm (in CDCl_3)	The chemical shift is characteristic of a tri-coordinate, sp^2 -hybridized boron atom in a boronic acid. [11]
¹³ C NMR	sec-butyl carbons: $\delta \approx 27.8$ ppm (and others)	Confirms the presence and connectivity of the alkyl carbon skeleton. The carbon directly attached to boron often shows a broad signal.
¹ H NMR	Complex multiplet for alkyl protons; broad singlet for -OH protons.	The alkyl signals confirm the sec-butyl structure. The hydroxyl proton signal is typically broad and its chemical shift is variable due to hydrogen exchange.
IR Spectroscopy	$\nu(\text{O-H}): \sim 3306 \text{ cm}^{-1}$ (broad); $\nu(\text{B-O}): \sim 1109-1147 \text{ cm}^{-1}$	The broad O-H stretch is indicative of extensive hydrogen bonding.[5] The B-O stretching vibrations confirm the boronic acid functional group.[5][6]

Reactivity and Key Synthetic Applications


The synthetic utility of **2-butylboronic acid** is centered on the reactivity of the carbon-boron bond.

The Suzuki-Miyaura Cross-Coupling Reaction

The most significant application of **2-butylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction couples the sec-butyl group with various sp^2 -hybridized carbons (from aryl, vinyl, or heteroaryl halides or triflates).[12]

Causality in the Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex. The choice of ligands on the palladium catalyst, the base, and the solvent are all critical for achieving high yields, particularly with challenging $C(sp^3)$ - $C(sp^2)$ couplings.

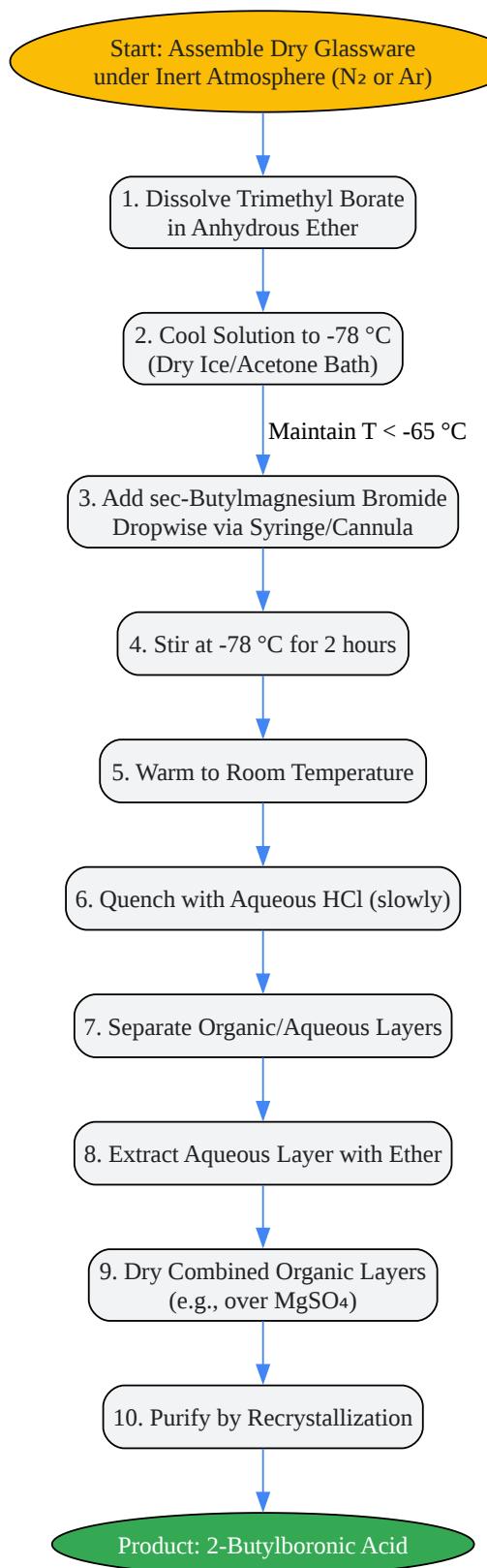
- **Oxidative Addition:** The active $Pd(0)$ catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a $Pd(II)$ complex.
- **Transmetalation:** This is the key step involving the boronic acid. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its sec-butyl group to the palladium center, displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[13]
- **Reductive Elimination:** The two organic fragments (the sec-butyl group and the aryl group) on the palladium center couple and are eliminated, forming the final product and regenerating the $Pd(0)$ catalyst.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[\[14\]](#) The boron atom can form reversible covalent bonds with active site serine residues in enzymes, making them effective inhibitors.[\[2\]](#) The drug Bortezomib (Velcade®), a peptide boronic acid, is a prime example used in cancer therapy.[\[2\]](#)[\[14\]](#) The incorporation of C(sp³)-rich fragments like the sec-butyl group is a modern strategy in drug design to improve properties such as solubility and metabolic stability while exploring three-dimensional chemical space.[\[1\]](#)


Experimental Protocols

Scientific integrity requires reproducible and well-understood protocols. The following sections provide detailed, step-by-step methodologies.

Synthesis of 2-Butylboronic Acid via Grignard Reaction

This protocol describes a common laboratory-scale synthesis from a Grignard reagent and a borate ester.[\[15\]](#)

Expertise & Causality: The reaction is performed at a very low temperature (-78 °C) to prevent the Grignard reagent from adding more than one alkyl group to the boron center. The acidic workup is crucial for hydrolyzing the intermediate boronate ester to the final boronic acid.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **2-butylboronic acid**.

Step-by-Step Methodology:

- **Setup:** Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- **Reagent Addition:** Add anhydrous diethyl ether, followed by trimethyl borate.
- **Cooling:** Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.
- **Grignard Addition:** Slowly add a solution of sec-butylmagnesium bromide in ether via cannula, ensuring the internal temperature does not rise above -65 °C. A white slurry will form.[15]
- **Stirring:** Stir the mixture vigorously at -78 °C for an additional 2 hours after the addition is complete.
- **Warming & Quenching:** Remove the cooling bath and allow the mixture to warm to room temperature. Carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 10% HCl). The mixture should become a clear, biphasic solution.[15]
- **Workup:** Stir for 15 minutes, then transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer with diethyl ether.
- **Drying and Concentration:** Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
- **Purification:** The resulting crude solid can be purified by recrystallization from hot water or another suitable solvent system to yield pure **2-butylboronic acid**.[15]

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general method for coupling **2-butylboronic acid** with a representative aryl bromide.

Trustworthiness & Self-Validation: The success of this reaction relies on the exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a modern palladium

precatalyst and ligand system (e.g., AntPhos-Pd-G3) has been shown to be highly effective for B-alkyl couplings, leading to faster and more efficient reactions.[\[1\]](#)

Step-by-Step Methodology:

- Setup: To an oven-dried vial, add the aryl bromide, **2-butylboronic acid** (1.2-1.5 equivalents), and the palladium precatalyst (e.g., AntPhos-Pd-G3, 1-2 mol%).
- Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
- Solvent and Base Addition: Through the septum, add an anhydrous solvent (e.g., THF or 1,4-dioxane).[\[1\]](#) Then, add the base (e.g., potassium trimethylsilanolate (TMSOK) or another suitable base, ~1.4 equivalents).
- Reaction: Place the vial in a preheated oil bath or heating block (temperature will vary depending on substrates, typically 50-100 °C) and stir for the required time (can range from 30 minutes to several hours).
- Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to isolate the desired alkylated aryl compound.

Safety, Handling, and Storage

Proper handling is essential when working with **2-butylboronic acid**.

- Hazards: It causes skin and serious eye irritation.[\[4\]](#)[\[16\]](#) It may also cause respiratory irritation.[\[4\]](#)[\[17\]](#) It is harmful if swallowed.[\[4\]](#)
- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[16\]](#)[\[17\]](#) Avoid breathing dust.

- Storage: **2-Butylboronic acid** is hygroscopic (absorbs moisture from the air).[\[16\]](#)[\[18\]](#) It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[\[16\]](#) For long-term stability, refrigeration is recommended.[\[16\]](#)

Conclusion

2-Butylboronic acid is a valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined structure and predictable reactivity, particularly in the Suzuki-Miyaura cross-coupling, make it an essential component for constructing complex molecules with increased sp^3 character. A thorough understanding of its properties, handling requirements, and the mechanistic principles behind its reactions, as detailed in this guide, is paramount for its successful application in research, discovery, and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15568382, **2-Butylboronic acid**.
- Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. *The Journal of Chemical Physics*, 128(12), 124512.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20479, Butylboronic Acid.
- Wikipedia contributors. (2024). Boronic acid. In Wikipedia, The Free Encyclopedia.
- Mol-Instincts. (n.d.). Butylboronic acid 4426-47-5.
- Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. *The Journal of Chemical Physics*, 128(12).
- Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. *Organic Letters*, 22(15), 6047–6051.
- Pi Chemicals. (n.d.). Material Safety Data Sheet for n-Butylboronic acid.
- Boron Molecular. (n.d.). **2-Butylboronic acid**.
- De Vita, D., et al. (2024). Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry. *International Journal of Molecular Sciences*, 25(11), 5917.
- Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 27(21), 7561.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. nbinfo.com [nbinfo.com]
- 4. 2-Butylboronic acid | C4H11BO2 | CID 15568382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Butylboronic Acid | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. n-Butylboronic acid | 4426-47-5 [chemicalbook.com]
- 9. piphar.com [piphar.com]
- 10. guidechem.com [guidechem.com]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Butylboronic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2932002#2-butylboronic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com